molecular formula C12H15N3O2 B15212815 1-(4,6-Dimethylpyrimidine-5-carbonyl)piperidin-4-one CAS No. 612543-01-8

1-(4,6-Dimethylpyrimidine-5-carbonyl)piperidin-4-one

Cat. No.: B15212815
CAS No.: 612543-01-8
M. Wt: 233.27 g/mol
InChI Key: AJHNINIQLLSGRM-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidine-5-carbonyl)piperidin-4-one is a chemical building block of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Its core structure is present in a class of potent compounds known as C-C chemokine receptor 5 (CCR5) antagonists . CCR5 is a G-protein coupled receptor that serves as a major coreceptor for the entry of human immunodeficiency virus type-1 (HIV-1) into host cells . Antagonists of this receptor act as HIV-1 entry inhibitors, representing a distinct mechanism of action that protects cells from viral infection at an early stage . Scientific literature demonstrates that the 4,6-dimethylpyrimidine-5-carbonyl group is a critical pharmacophore in advanced CCR5 antagonist candidates, such as INCB9471 . This compound exhibited high affinity for CCR5, potent anti-HIV-1 activity, and excellent oral bioavailability in preclinical studies, progressing to human clinical trials . As an intermediate, 1-(4,6-Dimethylpyrimidine-5-carbonyl)piperidin-4-one provides researchers with a versatile scaffold for the synthesis and exploration of new bioactive molecules targeting GPCRs, with potential applications in virology and immunology . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

612543-01-8

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidine-5-carbonyl)piperidin-4-one

InChI

InChI=1S/C12H15N3O2/c1-8-11(9(2)14-7-13-8)12(17)15-5-3-10(16)4-6-15/h7H,3-6H2,1-2H3

InChI Key

AJHNINIQLLSGRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)C)C(=O)N2CCC(=O)CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethylpyrimidine-5-carbonyl)piperidin-4-one typically involves the reaction of 4,6-dimethylpyrimidine-5-carboxylic acid with piperidin-4-one under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbonyl group. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of 1-(4,6-Dimethylpyrimidine-5-carbonyl)piperidin-4-one may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Ring

The piperidin-4-one moiety undergoes nucleophilic substitution reactions, particularly at the ketone or α-positions. Key examples include:

  • Alkylation : Reacts with alkyl halides or epoxides under basic conditions to form N-alkylated piperidine derivatives.

Carbonyl Group Reactivity

The 4,6-dimethylpyrimidine-5-carbonyl group participates in:

  • Acylation : Serves as an electrophilic site for nucleophilic attack by amines or alcohols. For example, coupling with phenoxyacetyl chlorides in CH₂Cl₂ at 0°C generates acylated derivatives .

  • Hydrolysis : Under acidic or basic conditions, the carbonyl group can hydrolyze to form carboxylic acid derivatives, though this is less common due to steric hindrance from the dimethylpyrimidine substituents.

Ring-Opening and Rearrangement Reactions

The piperidine ring can undergo ring-opening under specific conditions:

  • Acid-catalyzed ring-opening : Treatment with strong acids (e.g., HCl) leads to cleavage of the piperidine ring, forming linear amine derivatives.

  • Base-mediated rearrangements : In alkaline environments, the compound may undergo retro-aldol fragmentation, though this pathway is less documented.

Functionalization of the Pyrimidine Ring

The 4,6-dimethylpyrimidine moiety exhibits limited reactivity due to electron-donating methyl groups but can engage in:

  • Electrophilic aromatic substitution : Directed by the electron-rich pyrimidine ring, though reactions are sluggish and require harsh conditions (e.g., nitration with HNO₃/H₂SO₄).

  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd, Pt) in catalytic systems, leveraging its nitrogen atoms .

Cross-Coupling Reactions

The compound participates in transition metal-catalyzed reactions:

  • Buchwald–Hartwig amination : Forms C–N bonds with aryl halides using palladium catalysts, enabling diversification of the piperidine ring .

  • Suzuki–Miyaura coupling : Limited applicability due to steric constraints but feasible with boronic acids under optimized conditions.

Mechanistic Insights

  • Steric effects : The 4,6-dimethyl groups on the pyrimidine ring hinder electrophilic substitution but stabilize intermediates in nucleophilic reactions.

  • Solvent dependence : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) enhance reaction rates by stabilizing charged intermediates .

Scientific Research Applications

1-(4,6-Dimethylpyrimidine-5-carbonyl)piperidin-4-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Chemical Research: It serves as a model compound for studying the reactivity and properties of piperidine and pyrimidine derivatives.

    Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidine-5-carbonyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote beneficial biological responses. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key similarities and differences between 1-(4,6-dimethylpyrimidine-5-carbonyl)piperidin-4-one and related compounds:

Compound Name Key Structural Features Synthesis Method Physicochemical Properties Reported Biological Activity
1-(4,6-Dimethylpyrimidine-5-carbonyl)piperidin-4-one 4,6-dimethylpyrimidine-5-carbonyl attached to piperidin-4-one Likely involves carbonyl coupling (analogous to ) High lipophilicity (methyl groups); stability inferred from piperidin-4-one derivatives Not explicitly reported; pyrimidine-carbonyl analogs often target enzymes or receptors
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno-pyrimidine fused system with thioxo and piperidinylphenyl groups One-step reaction with p-toluenesulfonic acid Computationally predicted good oral bioavailability; moderate solubility due to fused rings Potential kinase inhibition (inferred from chromeno-pyrimidine analogs)
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Fluorinated benzisoxazole, pyrido-pyrimidine, and ethyl-piperidine chain Multi-step (exact method not detailed) Enhanced metabolic stability (fluorine substituent); moderate lipophilicity Likely CNS activity (fluorine and benzisoxazole are common in antipsychotics)
Benzoimidazo-pyrimido-pyrimidinone derivative (10e) Multi-fused rings (benzoimidazo-pyrimido-pyrimidinone) with morpholino and methoxy groups Complex multi-step synthesis (not detailed in evidence) High molecular weight (~500 Da) may limit solubility; rigid structure Experimental phase (targeted for high-affinity kinase inhibition)

Key Observations:

Structural Complexity: The target compound is less complex than fused systems like the chromeno-pyrimidine () or benzoimidazo-pyrimido-pyrimidinone (). Its simplicity may favor synthetic accessibility and tunability for structure-activity relationship (SAR) studies . Substituents on the pyrimidine ring (e.g., methyl vs. thioxo groups) significantly alter electronic properties. The 4,6-dimethyl groups in the target compound enhance steric bulk compared to unsubstituted pyrimidine derivatives .

Synthetic Routes: The target compound likely employs piperidin-4-one as a starting material, similar to , which uses t-Boc protection and Gewald reactions for analog synthesis . In contrast, the chromeno-pyrimidine derivative () is synthesized in one step, highlighting divergent strategies for ring-system formation .

Stability data for piperidin-4-one derivatives () suggest the target compound is stable under standard conditions, whereas fused systems () may face stability challenges due to strained ring systems .

The chromeno-pyrimidine derivative () demonstrates computationally validated drug-like properties, emphasizing the role of pyrimidine hybrids in lead optimization .

Q & A

Q. What are the standard synthetic protocols for 1-(4,6-Dimethylpyrimidine-5-carbonyl)piperidin-4-one?

The synthesis typically involves condensation reactions between pyrimidine derivatives and piperidin-4-one precursors. For example:

  • Catalytic Methods : Use of p-toluenesulfonic acid (p-TSA) as a catalyst in refluxing ethanol (70–80°C) to facilitate cyclization and carbonyl coupling .
  • Solvent Optimization : Reactions in polar aprotic solvents (e.g., dimethylformamide) under nitrogen to prevent oxidation of intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >95% purity .

Q. How is the structural integrity of 1-(4,6-Dimethylpyrimidine-5-carbonyl)piperidin-4-one verified?

A multi-technique approach is employed:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl groups at pyrimidine C4/C6 and carbonyl linkage to piperidin-4-one) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]+ at m/z 264.1345) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles (if single crystals are obtainable) .

Q. What safety precautions are necessary when handling this compound?

Based on GHS classification:

  • Hazards : Skin irritation (Category 2), eye damage (Category 2A), and respiratory irritation (STOT SE 3) .
  • Protocols : Use nitrile gloves, safety goggles, and fume hoods. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Critical parameters include:

Parameter Optimal Range Impact Source
Temperature70–80°CAvoids decomposition of acid-sensitive intermediates
SolventEthanol or DMFEnhances solubility of polar intermediates
Catalyst Loading5–10 mol% p-TSABalances reaction rate and byproduct formation
Reaction Time6–12 hoursEnsures complete conversion without over-dehydration

Q. What computational methods predict the drug-like properties of this compound?

  • Physicochemical Properties : Tools like Molinspiration calculate logP (≈2.1), molecular weight (263.3 g/mol), and hydrogen-bond acceptors (4), aligning with Lipinski’s rule .
  • Bioavailability : Molecular dynamics simulations assess membrane permeability (e.g., Caco-2 cell models) .
  • Target Interaction : Docking studies (AutoDock Vina) predict binding affinity to enzymes like acetylcholinesterase (e.g., ΔG ≈ −9.2 kcal/mol) .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Controlled Assays : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) to minimize variability .
  • Metabolite Profiling : LC-MS/MS to identify degradation products that may affect activity .
  • Structural Analog Comparison : Compare with derivatives (e.g., 6-(4-methoxyphenyl)-pyrimidine analogs) to isolate substituent effects .

Q. What strategies elucidate the mechanism of action in biological systems?

  • Enzyme Inhibition Assays : Kinetic studies (e.g., Ellman’s method for acetylcholinesterase inhibition) to determine IC50 and inhibition type (competitive/uncompetitive) .
  • Cellular Imaging : Fluorescence microscopy to track intracellular localization (e.g., mitochondrial targeting) .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

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